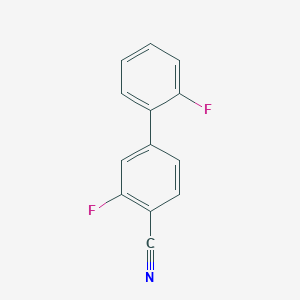
Thalidomide-O-C3-alkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-C3-alkyne is a derivative of thalidomide, a compound known for its immunomodulatory, anti-inflammatory, and anti-angiogenic properties. This compound is specifically modified to include an alkyne group, which allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This modification enhances its utility in various scientific research applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-C3-alkyne typically involves the modification of thalidomide to introduce an alkyne group. One common method is to start with thalidomide and react it with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-O-C3-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole ring. The compound can also participate in other types of reactions typical for alkynes, such as hydrogenation to form alkenes or alkanes .
Common Reagents and Conditions
Copper(I) Catalysts: Often used in CuAAC reactions.
Azides: React with the alkyne group to form triazoles.
Hydrogenation Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The primary product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product is often used in the synthesis of PROTACs and other bio-conjugates .
Applications De Recherche Scientifique
Thalidomide-O-C3-alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create complex molecules and bio-conjugates.
Biology: Employed in the synthesis of PROTACs, which are used to target and degrade specific proteins within cells.
Medicine: Investigated for its potential in drug delivery systems and as a part of targeted cancer therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Thalidomide-O-C3-alkyne is primarily related to its ability to bind to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of specific proteins, such as transcription factors IKZF1 and IKZF3.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A more potent derivative with similar biological activities but fewer side effects.
Pomalidomide: Another derivative with enhanced efficacy in certain cancers.
Uniqueness
Thalidomide-O-C3-alkyne is unique due to its alkyne group, which allows it to participate in click chemistry reactions. This makes it particularly useful in the synthesis of bio-conjugates and PROTACs, providing a versatile tool for chemical biology and medicinal chemistry .
Propriétés
Formule moléculaire |
C18H16N2O5 |
|---|---|
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-pent-4-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O5/c1-2-3-4-10-25-13-7-5-6-11-15(13)18(24)20(17(11)23)12-8-9-14(21)19-16(12)22/h1,5-7,12H,3-4,8-10H2,(H,19,21,22) |
Clé InChI |
WCMVYOKGXFRQRN-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




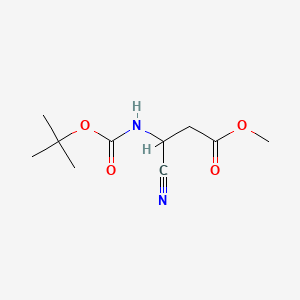
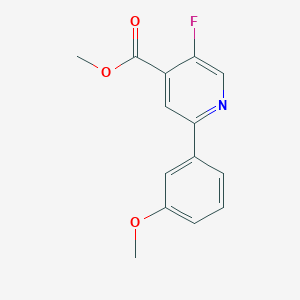

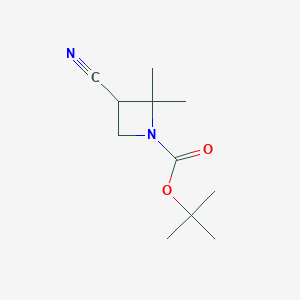


![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14765632.png)

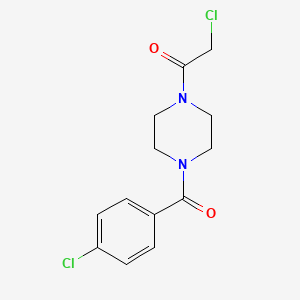
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;acetic acid](/img/structure/B14765644.png)
![N-(2-hydroxyethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14765667.png)
